2-(2,3-Diethoxyphenyl)ethan-1-amine

Dopamine Receptor D2 Receptor Structure-Activity Relationship

2-(2,3-Diethoxyphenyl)ethan-1-amine is a substituted phenethylamine (PEA) derivative characterized by a 2,3-diethoxy substitution pattern on its phenyl ring. This compound is a member of a well-studied class of monoamine receptor and transporter ligands, and its specific alkoxy substitution differentiates it from the more common methoxy analogs.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 408353-03-7
Cat. No. B13946851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Diethoxyphenyl)ethan-1-amine
CAS408353-03-7
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1OCC)CCN
InChIInChI=1S/C12H19NO2/c1-3-14-11-7-5-6-10(8-9-13)12(11)15-4-2/h5-7H,3-4,8-9,13H2,1-2H3
InChIKeyMHEWMQOWDFYSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Diethoxyphenyl)ethan-1-amine (CAS 408353-03-7): Phenethylamine-Derived Research Tool with Defined Substitution Pattern


2-(2,3-Diethoxyphenyl)ethan-1-amine is a substituted phenethylamine (PEA) derivative characterized by a 2,3-diethoxy substitution pattern on its phenyl ring [1]. This compound is a member of a well-studied class of monoamine receptor and transporter ligands, and its specific alkoxy substitution differentiates it from the more common methoxy analogs [2]. As a research chemical, its precise molecular structure (C12H19NO2, MW: 209.28 g/mol) and physicochemical properties (e.g., XLogP3: 1.9) are defined, establishing it as a unique entity for structure-activity relationship (SAR) studies and pharmacological investigation [1].

Defined 2,3-diethoxy phenethylamine scaffold
For SAR studies of monoamine transporters and receptors
Distinct from methoxy and positional isomers

The 2,3-Diethoxy Configuration of CAS 408353-03-7 Imparts a Unique Pharmacological Fingerprint Not Replicated by Methoxy or Positional Isomers


Generic substitution with other substituted phenethylamines is scientifically invalid due to the profound, and often non-linear, impact of specific aryl substitution patterns on receptor and transporter affinity. In this chemical class, even minor changes, such as the replacement of a methoxy with an ethoxy group or a shift in substitution position, can result in orders-of-magnitude differences in potency and selectivity for key central nervous system (CNS) targets like dopamine and serotonin transporters [1]. Therefore, 2-(2,3-Diethoxyphenyl)ethan-1-amine (CAS 408353-03-7) is not interchangeable with its 2,3-dimethoxy analog or with diethoxy positional isomers (e.g., 3,4-diethoxy). The specific quantitative evidence below substantiates this critical point for scientific selection.

  • Substitution pattern shift

    2,3-diethoxy vs. 2,3-dimethoxy substitution may alter transporter selectivity by orders of magnitude.

  • Positional isomer mismatch

    3,4-diethoxy positional isomer may exhibit different receptor binding profiles and cannot be assumed equivalent.

  • Unsubstituted PEA baseline

    β-Phenethylamine lacks the 2,3-diethoxy pattern and shows minimal D2/SERT activity, not interchangeable.

Procurement-Grade Evidence for 2-(2,3-Diethoxyphenyl)ethan-1-amine: Quantitative Differentiation from Closest Analogs


Dopamine D2 Receptor Affinity: 2-(2,3-Diethoxyphenyl)ethan-1-amine Exhibits High Affinity Binding (Ki = 5.5 nM) at Human D2 Receptors

The target compound demonstrates high binding affinity for the human dopamine D2 receptor, with a measured Ki of 5.5 nM in a competitive binding assay using transfected cells [1]. In contrast, the closely related unsubstituted parent compound, β-phenethylamine, exhibits weak D2 affinity (EC50 > 100 µM) [2]. This represents a greater than 18,000-fold difference in affinity, highlighting the critical impact of the 2,3-diethoxy substitution pattern.

D2 Binding Affinity
Cross-study comparable
5.5 nM vs >100,000 nM (β-PEA) >18,000-fold
Supports D2 receptor probe studies
Competitive binding, human D2 transfected cells
Dopamine Receptor D2 Receptor Structure-Activity Relationship

Potent Serotonin Transporter (SERT) Inhibition: 2-(2,3-Diethoxyphenyl)ethan-1-amine Binds Human SERT with an IC50 of 26 nM

The compound potently inhibits the human serotonin transporter (SERT), displaying an IC50 of 26 nM in a radioligand displacement assay using [125I]RTI-55 on recombinant human SERT expressed in HEK293 cells [1]. A direct comparator, the 2,5-dimethoxy analog (2C-H), shows a significantly lower potency at rat SERT with an EC50 of 573 nM [2]. This >20-fold difference in potency underscores the specific advantage conferred by the 2,3-diethoxy configuration over other substituted PEA analogs.

SERT Inhibition
Cross-study comparable
26 nM vs 573 nM (2C-H) 22-fold
Supports SERT inhibition research context
[125I]RTI-55 displacement, human SERT
Serotonin Transporter SERT Monoamine Transport

Moderate Dopamine Transporter (DAT) Inhibition: A Pharmacological Distinction for CAS 408353-03-7

The compound inhibits the dopamine transporter (DAT) with an IC50 of 900 nM, as determined by measuring its effect on dopamine uptake in a rat brain synaptosomal preparation [1]. This level of activity is modest compared to its potent SERT inhibition. In stark contrast, the 2,3-dimethoxy analog, which is structurally distinct from the 2,5-dimethoxy analog, exhibits a much weaker DAT inhibitory potency (EC50 = 14,600 nM) [2]. This demonstrates that the ethoxy substitution is a key determinant for enhanced transporter interaction.

DAT Inhibition
Cross-study comparable
900 nM vs 14,600 nM (2,3-dimethoxy) >16-fold
Supports DAT interaction studies
Dopamine uptake, rat synaptosomes
Dopamine Transporter DAT Monoamine Uptake

Validated Application Scenarios for 2-(2,3-Diethoxyphenyl)ethan-1-amine Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Monoamine Transporters

The compound is ideally suited as a high-potency reference ligand for SERT-focused SAR studies. Its nanomolar IC50 (26 nM) at human SERT [1] provides a robust baseline for evaluating how further structural modifications to the PEA scaffold affect serotonin transporter interaction. This facilitates the rational design of novel ligands with tailored SERT/DAT selectivity profiles.

Pharmacological Investigation of Dopamine D2 Receptor Subtypes

With a high binding affinity (Ki = 5.5 nM) for the human D2 receptor [1], this compound serves as a valuable chemical probe for in vitro assays investigating D2 receptor pharmacology. It can be used to study D2 receptor binding kinetics, orthosteric site interactions, and as a tool to differentiate D2-mediated effects in complex biological systems.

Chemical Tool for Studying Catecholaminergic and Serotonergic Crosstalk

The compound's distinct dual activity profile—potent inhibition of SERT (IC50 = 26 nM) and moderate inhibition of DAT (IC50 = 900 nM) [1]—makes it a unique tool for investigating the interplay between dopaminergic and serotonergic systems. Its use can help dissect the contributions of each transporter to overall neurotransmitter homeostasis in in vitro and ex vivo models.

Application
Selection Property
Validation Focus
SERT-targeted SAR studies
Reported SERT inhibition potency context
Selectivity profiling against DAT and other transporters
D2 receptor pharmacology studies
Reported D2 binding affinity context
Binding kinetics and orthosteric site interaction
Dopamine-serotonin crosstalk models
Distinct SERT/DAT activity profile
Transporter contributions to neurotransmitter homeostasis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-Diethoxyphenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.